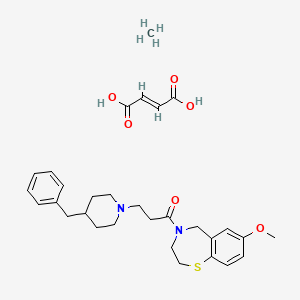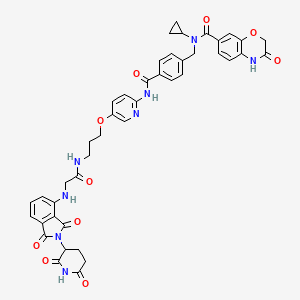
Nsd2 protac MS159
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS159 is a potent proteolysis targeting chimera (PROTAC) degrader that targets the nuclear receptor binding SET structural domain protein 2 (NSD2). This compound has shown significant potential in inhibiting tumor cell growth, making it a valuable chemical tool for investigating the function of NSD2 in health and disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS159 involves the creation of a heterobifunctional molecule that can bind to both the target protein (NSD2) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Formation of the linker: The linker is synthesized using standard organic synthesis techniques, involving the coupling of various functional groups.
Attachment of the ligands: The ligands for NSD2 and the E3 ubiquitin ligase are attached to the linker through amide bond formation or other suitable coupling reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of MS159 would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistent quality and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
MS159 undergoes various chemical reactions, including:
Degradation: MS159 induces the degradation of NSD2 through the ubiquitin-proteasome system.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of MS159 include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
The major product formed from the reactions involving MS159 is the ubiquitinated NSD2, which is subsequently degraded by the proteasome .
Scientific Research Applications
MS159 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the function of NSD2 and its role in various biochemical pathways.
Biology: Helps in understanding the biological processes involving NSD2, including its role in cell growth and differentiation.
Medicine: Potential therapeutic agent for treating cancers that involve overexpression or mutation of NSD2.
Mechanism of Action
MS159 exerts its effects through the following mechanism:
Binding to NSD2: MS159 binds to the NSD2 protein, forming a complex.
Recruitment of E3 Ubiquitin Ligase: The compound also binds to an E3 ubiquitin ligase, bringing it in close proximity to NSD2.
Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates NSD2, marking it for degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds
PROTAC NSD3 degrader-1: Another PROTAC compound targeting the nuclear receptor binding SET domain protein NSD3.
ARD-2051: A PROTAC degrader targeting androgen receptor.
Uniqueness
MS159 is unique in its high specificity and potency in degrading NSD2. Unlike other similar compounds, MS159 has shown significant efficacy in degrading NSD2 in multiple myeloma cell lines, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C43H40N8O10 |
|---|---|
Molecular Weight |
828.8 g/mol |
IUPAC Name |
N-cyclopropyl-N-[[4-[[5-[3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propoxy]pyridin-2-yl]carbamoyl]phenyl]methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56) |
InChI Key |
OBZWKPGPTCBYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)OCCCNC(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(=O)C7=CC8=C(C=C7)NC(=O)CO8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
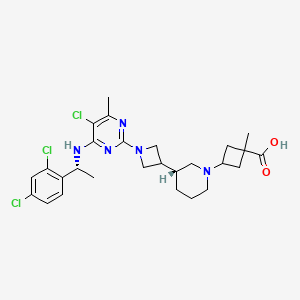
![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
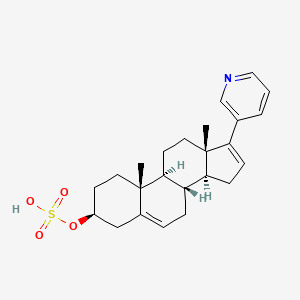
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)

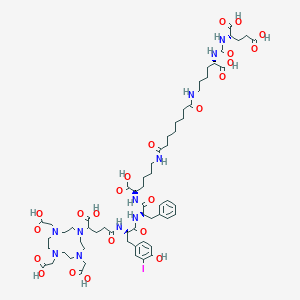
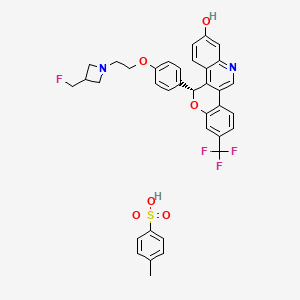
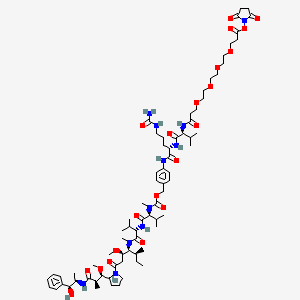
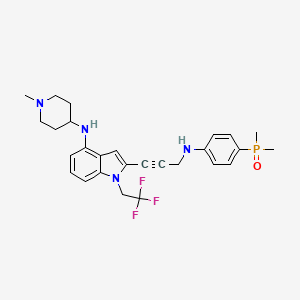
![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)
![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
